

# Application Notes and Protocols: MLN3126 in a T-Cell Mediated Mouse Colitis Model

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## Compound of Interest

Compound Name: MLN3126

Cat. No.: B15602640

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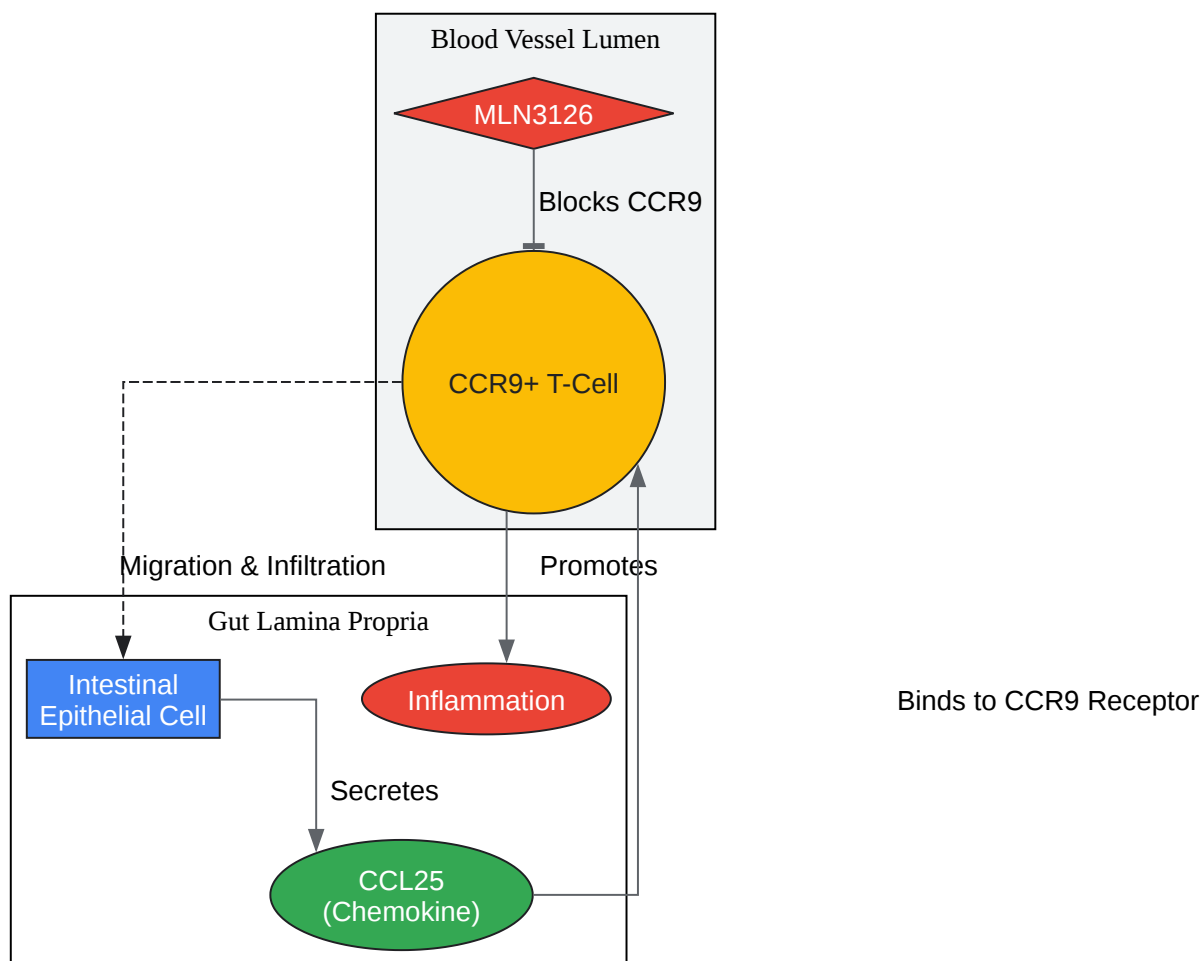
## Introduction

Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with Crohn's disease and ulcerative colitis being the most common forms. A key pathological feature of IBD is the excessive recruitment of leukocytes, particularly T-lymphocytes, to the intestinal mucosa. The C-C chemokine receptor 9 (CCR9) and its exclusive ligand, C-C motif chemokine ligand 25 (CCL25), play a pivotal role in this process.[1] CCL25 is constitutively expressed by epithelial cells in the small intestine and can be induced in the colon during inflammation, creating a chemotactic gradient that recruits CCR9-expressing T-cells to the gut mucosa.[1][2][3][4][5] This targeted recruitment makes the CCR9/CCL25 axis a promising therapeutic target for IBD.

**MLN3126** is an orally available, potent, and selective small molecule antagonist of CCR9.[1][6] By blocking the interaction between CCR9 and CCL25, **MLN3126** inhibits the migration and infiltration of pathogenic T-cells into the intestinal tissue, thereby reducing inflammation.[1][6] Preclinical studies in a T-cell mediated mouse model of colitis have demonstrated the efficacy of **MLN3126** in ameliorating disease severity, suggesting its potential as a therapeutic agent for IBD.[1] This document provides detailed application notes and protocols for utilizing **MLN3126** in this specific mouse model.

## Signaling Pathway and Mechanism of Action

The recruitment of T-cells to the inflamed gut is a multi-step process orchestrated by chemokines and adhesion molecules. The CCL25/CCR9 axis is central to the homing of a specific subset of T-cells to the intestine.



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